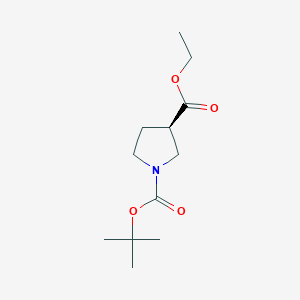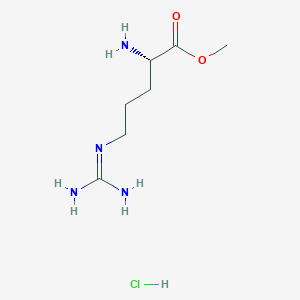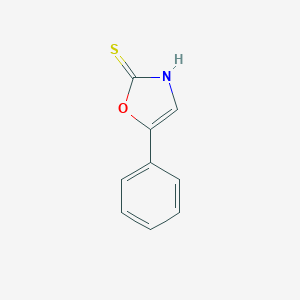
乙基 (R)-1-Boc-3-吡咯烷羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
科学研究应用
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be synthesized through the esterification of ®-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Types of Reactions:
Hydrolysis: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield ®-3-pyrrolidinecarboxylic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Hydrolysis: ®-3-pyrrolidinecarboxylic acid and ethanol.
Reduction: ®-1-hydroxy-3-pyrrolidinecarboxylate.
Deprotection: ®-3-pyrrolidinecarboxylate.
作用机制
The mechanism of action of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the pyrrolidine ring, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.
相似化合物的比较
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds such as:
Ethyl ®-1-Boc-2-pyrrolidinecarboxylate: Similar structure but with the ester group at the 2-position.
Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate: Enantiomer of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate.
Methyl ®-1-Boc-3-pyrrolidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate lies in its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
属性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDQVUYUWUHNMG-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














